molecular formula C18H14O4 B3048432 Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate CAS No. 16882-08-9

Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate

Cat. No.: B3048432
CAS No.: 16882-08-9
M. Wt: 294.3 g/mol
InChI Key: HVBNYTAAHLESOR-UHFFFAOYSA-N
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Description

Dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is an organic compound with the molecular formula C18H14O4. It is a derivative of benzoic acid and features an ethyne (acetylene) linkage between two benzene rings, each substituted with a methoxycarbonyl group. This compound is known for its applications in various fields, including material science and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate can be synthesized through a Sonogashira coupling reaction. This involves the reaction of methyl 4-iodobenzoate with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .

Industrial Production Methods

While specific industrial production methods for Dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate are not widely documented, the Sonogashira coupling reaction is scalable and can be adapted for larger-scale synthesis. The reaction conditions can be optimized to increase yield and purity, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate in various applications involves its ability to form stable linkages and frameworks. In COFs and MOFs, the ethyne linkage provides rigidity and stability to the structure, enhancing its catalytic and storage properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is unique due to its specific combination of an ethyne linkage and methoxycarbonyl groups, which provide both rigidity and reactivity. This makes it particularly useful in the synthesis of stable frameworks and functional materials .

Properties

IUPAC Name

methyl 4-[2-(4-methoxycarbonylphenyl)ethynyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h5-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBNYTAAHLESOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348552
Record name benzoic acid, 4,4'-(1,2-ethynediyl)bis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16882-08-9
Record name benzoic acid, 4,4'-(1,2-ethynediyl)bis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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